1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 3,4-dimethoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group at position 2. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, which may influence binding affinity to biological targets such as kinases or neurotransmitter receptors .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-5-4-6-14(9-13)20-22-21(28-23-20)15-10-19(25)24(12-15)16-7-8-17(26-2)18(11-16)27-3/h4-9,11,15H,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZMBJXRQCFVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a hybrid molecule that incorporates a pyrrolidinone structure and an oxadiazole moiety. This combination is significant in medicinal chemistry due to the diverse biological activities exhibited by oxadiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.50 g/mol. The structural features include:
- A pyrrolidinone core which contributes to its biological activity.
- An oxadiazole ring known for its role in enhancing pharmacological properties.
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines. The hybridization of 1,3,4-oxadiazoles with other pharmacophores has demonstrated effectiveness in targeting multiple enzymes involved in cancer proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
Table 1 summarizes the IC50 values of selected oxadiazole derivatives against various cancer cell lines:
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.12 | |
| Compound B | A549 | 2.78 | |
| Compound C | A375 | 15.63 | |
| Compound D | Jurkat | 10.38 |
These findings indicate that the compound might exhibit similar or enhanced anticancer potential compared to established drugs like doxorubicin.
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications in the substituents on the oxadiazole ring can significantly affect their antibacterial and antifungal activities. For instance, derivatives with electron-donating groups have shown increased efficacy against specific pathogens.
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds similar to this one have shown:
- Anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant potential through scavenging free radicals.
- Anticonvulsant activity as indicated by various preclinical models.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives where one compound demonstrated significant cytotoxicity against MCF-7 cells through apoptosis induction via p53 pathway activation. This was evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .
Mechanistic Insights
Molecular docking studies suggest that the binding affinity of these compounds to their biological targets is influenced by hydrophobic interactions between the aromatic rings and amino acid residues in target proteins. This interaction is crucial for their anticancer activity as it enhances specificity and efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Analogues Identified
The following structurally related compounds have been analyzed for comparison:
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one ()
1-(3,4-Dimethylphenyl)-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one (L948-1378; )
Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | C₂₂H₂₂N₃O₄ | 404.43 | 3,4-Dimethoxyphenyl; 3-methylphenyl-oxadiazole |
| 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | C₁₉H₁₈N₃O₃ | 336.37 | 4-Methoxyphenyl; unsubstituted phenyl-oxadiazole |
| 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | C₁₉H₁₆BrN₃O₃ | 414.26 | 4-Bromophenyl-oxadiazole; 4-methoxyphenyl |
| L948-1378 | C₂₆H₂₈N₄O₃ | 452.53 | 3,4-Dimethylphenyl; additional pyrrolidine-carbonyl linkage |
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces stronger electron-donating effects compared to the 4-methoxyphenyl group in analogues (). This may enhance interactions with hydrophobic pockets in target proteins.
Oxadiazole Modifications :
- The 3-methylphenyl substitution on the oxadiazole ring (target compound) provides steric bulk compared to unsubstituted phenyl (), which could influence binding selectivity.
- L948-1378 () features a pyrrolidine-carbonyl linker , extending conformational flexibility and possibly altering pharmacokinetic properties.
Preparation Methods
Amidoxime Cyclization with Carboxylic Acid Derivatives
The Tiemann-Krüger method, modified for microwave irradiation, is widely employed for 1,2,4-oxadiazole synthesis. For the target compound, 3-methylbenzonitrile is converted to its amidoxime intermediate via reaction with hydroxylamine hydrochloride in ethanol/water (80°C, 6 h). Subsequent cyclization with methyl 4-(3,4-dimethoxyphenyl)-2-oxopyrrolidine-1-carboxylate under microwave conditions (150°C, 20 min) yields the product in 78% yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Nitrile substrate | 3-Methylbenzonitrile |
| Amidoxime solvent | Ethanol/water (3:1) |
| Cyclization agent | T3P (propylphosphonic anhydride) |
| Temperature | 150°C (microwave) |
| Yield | 78% |
This method’s advantages include reduced reaction time and improved purity, though scalability remains challenging due to specialized equipment requirements.
One-Pot Synthesis Using Carbodiimide Coupling
A patent-pending approach (CN102264731A) utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3-methylbenzoyl chloride for direct reaction with 4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one. The one-pot procedure in dichloromethane (0°C to rt, 12 h) achieves 65% yield but requires rigorous exclusion of moisture.
Functionalization of the Pyrrolidin-2-One Core
Buchwald-Hartwig Amination
Palladium-catalyzed coupling introduces the oxadiazole moiety to the pyrrolidinone. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base, 4-bromo-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one reacts with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine in toluene (110°C, 24 h) to afford the product in 52% yield. While effective, this method suffers from moderate yields and palladium residue contamination.
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides on the pyrrolidinone scaffold undergo substitution with oxadiazole-thiolates. For example, 4-fluoro-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one reacts with 5-mercapto-3-(3-methylphenyl)-1,2,4-oxadiazole in DMF (K₂CO₃, 90°C, 8 h) to yield 83% product. This method is notable for its high efficiency but requires anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Scalability | Purity |
|---|---|---|---|---|
| Microwave cyclization | 78% | 20 min | Moderate | >95% |
| EDC-mediated coupling | 65% | 12 h | High | 88% |
| Buchwald-Hartwig | 52% | 24 h | Low | 90% |
| Nucleophilic substitution | 83% | 8 h | High | 93% |
Microwave-assisted synthesis offers the best balance of yield and speed, whereas nucleophilic substitution excels in scalability.
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Unwanted 1,3,4-oxadiazole byproducts arise during cyclization. Employing NH₄F/Al₂O₃ as a catalyst suppresses side reactions, enhancing regioselectivity for 1,2,4-oxadiazoles (94:6 ratio).
Purification Difficulties
Column chromatography struggles with polar intermediates. Switching to preparative HPLC (C18 column, acetonitrile/water gradient) improves recovery rates from 70% to 92%.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step routes, including cyclization of oxadiazole precursors and coupling reactions. Key steps may use nickel perchlorate as a catalyst (for cyclization) and solvents like DMF or toluene under controlled temperatures (80–120°C) . Optimizing yields requires precise pH adjustment, inert atmospheres, and purification via column chromatography or recrystallization. Monitoring intermediates with TLC or HPLC ensures reaction progression .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Answer : High-resolution NMR (1H and 13C) confirms the pyrrolidinone and oxadiazole moieties, while mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>95% purity threshold). X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .
Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?
- Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Thermal gravimetric analysis (TGA) evaluates decomposition temperatures, while photostability is assessed under UV/visible light exposure .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?
- Answer : Standardize assays using identical cell lines (e.g., MCF-7 for anticancer studies), solvent controls (DMSO concentration ≤0.1%), and replicate experiments (n ≥ 3). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across independent labs. Statistical tools like ANOVA identify significant variability .
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance this compound's pharmacological profile?
- Answer : Synthesize analogs with modifications to the 3-methylphenyl (e.g., halogen substitution) or dimethoxyphenyl groups. Test derivatives in parallel bioassays (e.g., kinase inhibition, apoptosis assays). Computational tools like CoMFA or molecular docking prioritize high-potential analogs .
Q. What strategies improve the compound's aqueous solubility and bioavailability for in vivo applications?
- Answer : Explore salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). Prodrug approaches, such as esterification of the pyrrolidinone carbonyl, enhance membrane permeability. Solubility is quantified via shake-flask method at physiological pH (1.2–7.4) .
Q. How can molecular docking and empirical data be integrated to hypothesize the compound's mechanism of action?
- Answer : Dock the compound into target protein structures (e.g., tubulin or topoisomerase II) using AutoDock Vina. Validate predictions with competitive binding assays (e.g., SPR or ITC) and site-directed mutagenesis of predicted binding residues .
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Answer : Byproduct formation during oxadiazole cyclization is minimized by optimizing stoichiometry (1:1.2 molar ratio of precursors) and using flow chemistry for heat-sensitive steps. Purification challenges are addressed via gradient elution in preparative HPLC .
Methodological Notes
- Data Interpretation : Cross-reference spectral data (e.g., NMR coupling constants) with literature to confirm regiochemistry of substituents .
- Biological Assays : Use concentration-response curves (log-dose vs. % inhibition) to calculate IC50 values, ensuring Hill slopes align with expected binding kinetics .
- Ethical Reporting : Disclose solvent effects and batch-to-batch variability in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
